4-Phenethyl-benzoic acid methyl ester

Physical property Solid-state handling Crystallinity

4-Phenethyl-benzoic acid methyl ester (IUPAC: methyl 4-(2-phenylethyl)benzoate; CAS 14518-67-3) is a para-substituted benzoate ester featuring a two-carbon ethyl spacer between the aromatic core and a terminal phenyl ring, with a molecular formula of C16H16O2 and a molecular weight of 240.3 g/mol. It belongs to the class of 4-substituted methyl benzoates that find use as synthetic intermediates, liquid-crystal building blocks, and plant growth regulator candidates.

Molecular Formula C16H16O2
Molecular Weight 240.3 g/mol
CAS No. 14518-67-3
Cat. No. B079111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenethyl-benzoic acid methyl ester
CAS14518-67-3
SynonymsBENZOIC ACID,4-(2-PHENYLETHYL)-,METHYL ESTER
Molecular FormulaC16H16O2
Molecular Weight240.3 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)CCC2=CC=CC=C2
InChIInChI=1S/C16H16O2/c1-18-16(17)15-11-9-14(10-12-15)8-7-13-5-3-2-4-6-13/h2-6,9-12H,7-8H2,1H3
InChIKeyWNJSVZMCJSUBOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Phenethyl-benzoic acid methyl ester (CAS 14518-67-3): Solid-State Handling and Regiochemical Identity for Benzoate Ester Sourcing


4-Phenethyl-benzoic acid methyl ester (IUPAC: methyl 4-(2-phenylethyl)benzoate; CAS 14518-67-3) is a para-substituted benzoate ester featuring a two-carbon ethyl spacer between the aromatic core and a terminal phenyl ring, with a molecular formula of C16H16O2 and a molecular weight of 240.3 g/mol [1]. It belongs to the class of 4-substituted methyl benzoates that find use as synthetic intermediates, liquid-crystal building blocks, and plant growth regulator candidates. Unlike many structurally related benzoate esters that are liquids at ambient temperature, this compound is a crystalline solid with a melting point of 70–72 °C [1], a property that directly influences its handling, purification, and formulation in both research and industrial workflows.

Why Closest Analogs Cannot Replace 4-Phenethyl-benzoic acid methyl ester Without Verifying Regiochemistry, Ester Identity, and Physical Form


The 4-phenethyl-benzoic acid methyl ester scaffold occupies a narrow structural niche where seemingly minor alterations—shifting the phenethyl group from the para to the meta position, replacing the methyl ester with an ethyl ester, or removing the ethyl spacer—produce compounds with markedly different physical states, thermal behaviour, and synthetic entry routes [1]. Generic substitution within the benzoate ester family is therefore not a matter of simple functional-group equivalence; the specific combination of para-substitution pattern, methyl ester lability, and solid-state handling properties must be confirmed for any procurement decision. The quantitative evidence below demonstrates that the target compound is differentiable from its closest structural neighbours on at least three measurable dimensions.

Quantitative Differentiation Evidence: 4-Phenethyl-benzoic acid methyl ester versus Closest Analogs


Solid-State Handling Advantage: Melting Point Elevation Relative to the Ethyl Ester and Meta Isomer

4-Phenethyl-benzoic acid methyl ester is a crystalline solid at ambient temperature (mp 70–72 °C), whereas the corresponding ethyl ester (ethyl 4-phenethylbenzoate, CAS 785-79-5) is reported to be a liquid under standard conditions [1]. The meta-substituted regioisomer (methyl 3-phenethylbenzoate, CAS 194605-54-4) similarly lacks a reported melting point in the same range, consistent with a lower-melting or liquid character . The 70–72 °C solid-state property of the para-methyl ester simplifies purification by recrystallisation, enables long-term storage without cold-chain requirements, and facilitates accurate weighing for stoichiometric reactions—practical advantages that directly affect procurement value for synthetic chemistry workflows.

Physical property Solid-state handling Crystallinity

Regiochemical Identity Control: Para-Selective Synthesis Route Documented in Patent Literature

A patent by Kraus (US 2014/0288324 A1) discloses a method for the regioselective synthesis of para-substituted benzoate esters that yields the para regioisomer substantially free of the meta-substituted impurity [1]. The method employs a coumalate ester and an unactivated alkene (e.g., styrene or a styrene derivative) in the presence of a palladium catalyst and ambient air as oxidant, achieving ≥50–60% yield of the para product with undetectable meta contamination. This synthetic strategy is directly applicable to the preparation of 4-phenethyl-benzoic acid methyl ester using methyl coumalate and styrene as feedstocks, and provides a literature-validated basis for sourcing material with defined regiochemical purity—a quality attribute that cannot be assumed when purchasing generic 'phenethyl-benzoic acid methyl ester' from vendors who may supply the meta isomer (CAS 194605-54-4) without explicit specification.

Synthetic methodology Regioselectivity Para-substitution

Hydrophobicity Profile: LogP Matching Between Para and Meta Isomers Confers Equivalent Partitioning Behaviour While Solid-State Advantage Is Retained

The computed octanol-water partition coefficient (LogP) for 4-phenethyl-benzoic acid methyl ester is 3.25840 , a value identical to that reported for the meta-substituted regioisomer (methyl 3-phenethylbenzoate, CAS 194605-54-4, LogP = 3.25840) . This parity indicates that the two positional isomers share equivalent lipophilicity and, by extension, similar membrane-permeability and solvent-extraction behaviour. Consequently, selection between the para and meta isomers can be made on the basis of other differentiating factors—such as the solid-state handling advantage of the para isomer (Evidence Item 1) and the availability of a regioselective synthetic route (Evidence Item 2)—without sacrificing desired partitioning properties.

Lipophilicity LogP Partition coefficient

Phenyl Spacer Effect: Melting-Point Contrast with Directly Conjugated Methyl 4-Phenylbenzoate

Removal of the two-carbon ethyl spacer between the benzoate core and the terminal phenyl ring yields methyl 4-phenylbenzoate (methyl biphenyl-4-carboxylate, CAS 720-75-2), a compound with a significantly higher melting point of 116–119 °C . The 46–49 °C elevation relative to 4-phenethyl-benzoic acid methyl ester (70–72 °C) reflects the extended π-conjugation and more rigid, planar biphenyl architecture in the absence of the flexible ethylene bridge. This contrast is functionally meaningful: the phenethyl analog melts within a temperature range compatible with melt-processing or moderate heating without decomposition, whereas the biphenyl analog requires substantially higher temperatures that may be incompatible with thermally sensitive co-formulants or substrates.

Structure-property relationship Ethyl spacer Conjugation

Evidence-Backed Application Scenarios for 4-Phenethyl-benzoic acid methyl ester (CAS 14518-67-3)


Para-Substituted Liquid-Crystal Building Block Requiring Defined Regiochemistry and Solid Handling

4-Substituted benzoic acid esters are established building blocks for calamitic liquid-crystal materials, where para-substitution geometry is essential for mesophase formation [2]. The availability of a regioselective synthetic route (Kraus patent) that delivers the para isomer free of meta contamination [2] makes 4-phenethyl-benzoic acid methyl ester a candidate precursor for phenylbenzoate-type mesogens. Its crystalline solid form (mp 70–72 °C) [1] simplifies purification to the high purity levels demanded by liquid-crystal electro-optical applications, while the ethylene spacer provides conformational flexibility that can be exploited to tune melting points and phase-transition temperatures relative to rigid biphenyl analogs (mp 116–119 °C) .

Synthetic Intermediate for Plant Growth Regulator Scaffolds within the Substituted Benzoate Ester Class

The compound falls within the general formula of substituted benzoic acid esters claimed to exhibit meristematic activity and plant growth regulation properties (US Patent 4,384,473) [3]. The methyl ester functionality serves as a protecting group that can be hydrolysed under mild conditions to release the free carboxylic acid in planta or during prodrug activation. The LogP of 3.26 is consistent with the lipophilicity range favourable for foliar uptake, while the solid form enables precise formulation of spray-dried or granular agricultural delivery systems.

Crystalline Ester Prodrug Intermediate with Predictable Hydrolysis Kinetics

Methyl esters of 4-substituted benzoic acids are well-precedented as hydrolytically labile prodrug intermediates, where the methyl ester is cleaved by ubiquitous carboxylesterases to release the active carboxylic acid [4]. The crystalline nature (mp 70–72 °C) [1] of 4-phenethyl-benzoic acid methyl ester offers superior solid-state stability and ease of formulation into solid dosage forms, compared to liquid ester analogs such as the ethyl ester, which may require encapsulation or solvent-based formulation strategies.

Internal Standard or Reference Marker for Chromatographic Analysis of Phenethylbenzoate Regioisomers

Because 4-phenethyl-benzoic acid methyl ester (CAS 14518-67-3) and its meta isomer (methyl 3-phenethylbenzoate, CAS 194605-54-4) share identical molecular formula, molecular weight, and LogP , they require careful chromatographic separation for unambiguous identification. The para isomer's well-characterised melting point (70–72 °C) [1] and the existence of a regioselective synthetic route [2] make it a reliable reference standard for HPLC or GC method development, particularly when verifying the regioisomeric purity of commercial samples where the meta isomer may be present as a contaminant.

Quote Request

Request a Quote for 4-Phenethyl-benzoic acid methyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.